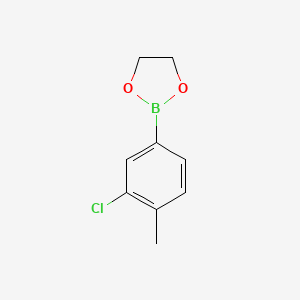

2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane (CAS: 445303-10-6) is a boronic ester derivative featuring a 1,3,2-dioxaborolane core substituted with a 3-chloro-4-methylphenyl group. This compound belongs to the organoboron class, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The chloro and methyl substituents on the phenyl ring modulate electronic and steric properties, influencing reactivity and stability .

Preparation Methods

The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is usually catalyzed by an acid or a base to facilitate the formation of the boronic ester. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boranes.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like potassium carbonate. Major products formed from these reactions include substituted phenylboronic acids, boranes, and biaryl compounds.

Scientific Research Applications

Organic Synthesis

2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane is widely utilized as a building block in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki-Miyaura coupling. This application is particularly relevant in the pharmaceutical industry for synthesizing complex drug molecules.

Medicinal Chemistry

The compound has demonstrated potential as an inhibitor of various enzymes involved in disease processes. For instance:

- Inhibition of Kinases : Research indicates that it can inhibit kinases associated with cancer proliferation pathways, making it a candidate for cancer therapeutics.

- Antioxidant Properties : Studies have shown that this compound exhibits antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases.

Material Science

In material science, this compound is employed in the synthesis of advanced materials such as polymers and electronic materials. Its ability to form stable carbon-boron bonds is advantageous for creating durable and functional materials.

Biological Research

This compound is used extensively in biological research as a probe to study enzyme activity and cellular signaling pathways. Its interactions with various biomolecules can influence cellular processes and aid in understanding disease mechanisms.

Case Study 1: Inhibition of DYRK1A

A study investigated the use of this compound as a potential inhibitor for Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which is implicated in Alzheimer's disease. The compound exhibited nanomolar-level inhibitory activity against DYRK1A in enzymatic assays, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antioxidant Activity

Research conducted on BV2 microglial cells demonstrated that this compound could reduce oxidative stress by modulating cellular pathways involved in inflammation and oxidative damage. These findings suggest its potential application in treating neuroinflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to an aryl or vinyl halide. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of biaryl compounds.

Comparison with Similar Compounds

Structural and Electronic Variations

The compound is compared with analogs differing in substituent position, electronic nature, and ring systems (Table 1).

Table 1: Structural Comparison of Dioxaborolane Derivatives

Spectroscopic Data

- ¹¹B-NMR : All dioxaborolane derivatives exhibit characteristic ¹¹B shifts near δ 30–31 ppm due to the trigonal planar boron environment (e.g., 30.6 ppm for 2d ).

- ¹H-NMR : Aromatic protons in the target compound resonate near δ 7.3–7.7 ppm, similar to 2d (δ 7.66 ppm) and 3d (δ 7.71 ppm) .

Key Findings and Trends

Substituent Effects :

- Chloro groups enhance stability but reduce solubility.

- Methyl and cyclopropyl groups balance reactivity with steric protection .

Heterocyclic Variants : Thiophene-substituted derivatives (e.g., ) show unique optoelectronic properties .

Fluorinated Analogs : Compounds with CF3 or F substituents () exhibit high thermal stability for industrial applications .

Biological Activity

2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and implications for drug development.

The molecular formula of this compound is C11H12BClO2, with a molecular weight of approximately 224.48 g/mol. The compound features a dioxaborolane ring structure, which is known for its reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura reaction.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chloro and methyl groups on the phenyl ring enhances its reactivity and selectivity towards specific enzymes and receptors.

Inhibition of Enzymatic Activity

Research indicates that derivatives of this compound may exhibit inhibitory effects on key enzymes involved in cellular signaling pathways. For instance:

- Catechol O-methyltransferase (COMT) : Compounds with similar structures have been shown to inhibit COMT activity, which is crucial for the metabolism of catecholamines, thus influencing neurotransmitter levels in the brain .

- DYRK1A : Pharmacological testing of related compounds has demonstrated significant inhibition of DYRK1A, an enzyme involved in cell cycle regulation and neuronal differentiation .

Biological Activity Data

The biological activities observed in studies involving this compound and its derivatives can be summarized as follows:

Case Studies

Several studies have investigated the potential applications of this compound in drug discovery:

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar dioxaborolane structures have been evaluated for their anti-tumor properties against breast cancer and leukemia cell lines .

- Neuroprotective Effects : Research into the neuroprotective potential of related compounds suggests that they may mitigate oxidative stress and inflammation in neuronal cells, highlighting their therapeutic potential in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Chloro-4-methylphenyl)-1,3,2-dioxaborolane with high purity?

- The compound can be synthesized via palladium-catalyzed Miyaura borylation of 3-chloro-4-methylbromobenzene using bis(pinacolato)diboron (B2Pin2) under inert conditions. Purification via silica gel chromatography (hexane/ethyl acetate) followed by recrystallization in cold ethanol yields >95% purity. NMR (1H, 13C, 11B) is critical for verifying structural integrity .

Q. Which spectroscopic techniques are most suitable for characterizing this compound?

- 1H NMR (400 MHz, CDCl3): Aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), while the methyl group on the phenyl ring resonates as a singlet (δ 2.3 ppm). The pinacol methyl groups show two singlets (δ 1.3–1.4 ppm).

- 11B NMR (128 MHz): A sharp peak near δ 30 ppm confirms the boron-dioxaborolane structure. Quadrupolar broadening may occur but is manageable with high-field instruments .

Q. How does the chloro-methyl substitution pattern affect its stability in air or moisture?

- The electron-withdrawing chloro group increases boron’s electrophilicity, making the compound moisture-sensitive. Store under argon at –20°C. Hydrolysis studies (TLC monitoring) show decomposition within 24 hours at 25°C/60% RH, necessitating anhydrous reaction conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on boron’s reactivity?

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the chloro group lowers the LUMO energy of boron, enhancing its electrophilicity in Suzuki-Miyaura couplings. Compare Mulliken charges at boron with analogues (e.g., 2-(4-methylphenyl)-dioxaborolane) to quantify substituent effects .

Properties

CAS No. |

918820-93-6 |

|---|---|

Molecular Formula |

C9H10BClO2 |

Molecular Weight |

196.44 g/mol |

IUPAC Name |

2-(3-chloro-4-methylphenyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C9H10BClO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3 |

InChI Key |

ZRFWERVVCSMFAR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCO1)C2=CC(=C(C=C2)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.